Dtp-gdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dtp-gdp, also known as 2',3'-dideoxy-3'-thiacytidine-5'-diphosphate, is a nucleotide analog that has been widely studied for its potential therapeutic applications. This molecule is structurally similar to the antiretroviral drug, lamivudine, and has been shown to have antiviral activity against a variety of viruses, including HIV, hepatitis B, and influenza.
Mécanisme D'action
Dtp-gdp works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B. This molecule is incorporated into the viral DNA during replication, which leads to the termination of the viral DNA chain. This mechanism of action is similar to that of other nucleotide analogs, such as lamivudine.
Effets Biochimiques Et Physiologiques
Dtp-gdp has been shown to have potent antiviral activity against a variety of viruses, including HIV, hepatitis B, and influenza. This molecule works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. In addition, dtp-gdp has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dtp-gdp for lab experiments is its potent antiviral activity against a variety of viruses. This makes it a useful tool for studying the replication and pathogenesis of these viruses. In addition, dtp-gdp has been shown to have low toxicity and good bioavailability, which makes it a safe and effective tool for in vitro and in vivo experiments.
One of the limitations of dtp-gdp for lab experiments is its complex synthesis method. This makes it difficult and expensive to produce in large quantities, which can limit its use in certain types of experiments. In addition, dtp-gdp has been shown to have limited activity against some viruses, which can limit its utility in certain types of studies.
Orientations Futures
There are several potential future directions for research on dtp-gdp. One area of interest is the development of new analogs with improved activity against specific viruses. Another area of interest is the study of the mechanism of action of dtp-gdp and related compounds. Finally, there is interest in the development of new methods for synthesizing dtp-gdp and related compounds, which could make them more accessible for research and potential therapeutic use.
Méthodes De Synthèse
The synthesis of dtp-gdp involves the chemical modification of the nucleotide cytidine. This modification introduces a sulfur atom into the molecule, which confers its unique antiviral properties. The synthesis of dtp-gdp is a complex process that requires expertise in organic chemistry and nucleotide synthesis.
Applications De Recherche Scientifique
Dtp-gdp has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have potent antiviral activity against HIV and hepatitis B. This molecule works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses.
Propriétés
Numéro CAS |
130114-83-9 |
---|---|
Nom du produit |
Dtp-gdp |
Formule moléculaire |
C65H116N6O21 |
Poids moléculaire |
1317.6 g/mol |
Nom IUPAC |
[3-[(2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-52(77)86-40-47(89-53(78)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)41-87-63(84)43(4)68-62(83)48(36-37-51(66)76)71-60(81)42(3)67-61(82)44(5)88-59-55(70-46(7)75)64(85)90-50(39-73)58(59)92-65-54(69-45(6)74)57(80)56(79)49(38-72)91-65/h42-44,47-50,54-59,64-65,72-73,79-80,85H,8-41H2,1-7H3,(H2,66,76)(H,67,82)(H,68,83)(H,69,74)(H,70,75)(H,71,81)/t42-,43-,44?,47?,48+,49+,50+,54+,55+,56+,57+,58+,59+,64-,65-/m0/s1 |
Clé InChI |
IDKXCZLQTHWOAT-KMANSXJTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@H](C)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC |
Synonymes |
DTP-GDP N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.